![molecular formula C14H19NO2 B1597887 Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one CAS No. 71592-43-3](/img/structure/B1597887.png)
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one
Overview
Description
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, also known as gabapentin enacarbil, is a prodrug of gabapentin, which is used as an anticonvulsant and analgesic. Gabapentin enacarbil is a white crystalline powder that is soluble in water and ethanol. It is used to treat neuropathic pain, restless leg syndrome, and postherpetic neuralgia. The purpose of
Mechanism of Action
Gabapentin enacarbil is a prodrug of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one, which is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). Gabapentin enacarbil is converted to Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one in the body, which then binds to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This results in a decrease in the release of excitatory neurotransmitters, such as glutamate and substance P, and an increase in the release of inhibitory neurotransmitters, such as GABA. The net effect is a decrease in neuronal excitability and a reduction in pain perception.
Biochemical and Physiological Effects:
Gabapentin enacarbil has been shown to have a number of biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which may contribute to its anxiolytic and anticonvulsant effects. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has been shown to decrease the release of glutamate and substance P, which may contribute to its analgesic effects. Gabapentin enacarbil has also been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential use in the treatment of addiction and anxiety disorders.
Advantages and Limitations for Lab Experiments
Gabapentin enacarbil has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. It is also highly soluble in water and ethanol, which makes it easy to prepare solutions for experiments. However, there are also some limitations to its use in lab experiments. Gabapentin enacarbil is a prodrug that is converted to Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one in the body, which may complicate interpretation of results. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has a relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for research on Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil. One area of research is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders, such as depression and bipolar disorder. Finally, research is needed to better understand the mechanism of action of Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil and to identify new targets for its therapeutic use.
Scientific Research Applications
Gabapentin enacarbil has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to be effective in treating neuropathic pain, restless leg syndrome, and postherpetic neuralgia. In addition, Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one enacarbil has been investigated for its potential use in the treatment of alcohol dependence, cocaine addiction, and anxiety disorders. It has also been studied for its potential neuroprotective effects in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
3-(3-methoxyphenyl)-1-methylazepan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-15-9-4-3-8-13(14(15)16)11-6-5-7-12(10-11)17-2/h5-7,10,13H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYQDDXKEGCTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC(C1=O)C2=CC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50992143 | |
Record name | 3-(3-Methoxyphenyl)-1-methylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26727693 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |
CAS RN |
71592-43-3 | |
Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71592-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071592433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(3-Methoxyphenyl)-1-methylazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50992143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-3-(3-methoxyphenyl)-1-methyl-2H-azepin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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